Pulrodemstat Besilate: An In-Depth Technical Guide on the Core Mechanism of Action
Pulrodemstat Besilate: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and orally bioavailable small molecule that functions as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, a key epigenetic regulator, is frequently overexpressed in various cancers and plays a crucial role in oncogenesis by altering gene expression to promote cell proliferation and block differentiation.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of pulrodemstat, detailing its interaction with LSD1, the downstream effects on histone methylation and gene expression, and the methodologies used to characterize its activity.
Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that acts as an epigenetic "eraser."[1][2] Its primary function is to remove methyl groups from specific lysine residues on histone proteins, which are fundamental to the packaging of DNA into chromatin. Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][5]
The epigenetic modifications mediated by LSD1 have profound effects on gene transcription:
-
Demethylation of H3K4me2: This mark is typically associated with active gene enhancers. Its removal by LSD1 generally leads to transcriptional repression.[1][6]
-
Demethylation of H3K9me2: This mark is associated with condensed chromatin (heterochromatin). Its removal can lead to transcriptional activation.[1][6]
Beyond histones, LSD1 can also demethylate non-histone proteins, including the tumor suppressor p53 and DNA methyltransferase 1 (DNMT1), thereby modulating their function and stability.[1] Dysregulation and overexpression of LSD1 are hallmarks of several human cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to poorly differentiated and aggressive tumor phenotypes.[2][4][5]
Molecular Mechanism of Action of Pulrodemstat
Pulrodemstat is a non-covalent, reversible inhibitor of LSD1.[1][2][6] It binds to the active site of the enzyme, preventing it from demethylating its histone and non-histone substrates.[1][6] This inhibition leads to a cascade of downstream effects that constitute its anti-cancer activity. The reversible nature of pulrodemstat's binding may offer a safety advantage over irreversible LSD1 inhibitors by reducing the potential for prolonged enzyme inhibition and off-target effects.[1][4][6]
Epigenetic Reprogramming
By inhibiting LSD1, pulrodemstat leads to a global increase in the levels of H3K4me2 and H3K9me2.[1] This alteration of the histone code results in significant changes in gene expression.
Modulation of Gene Expression
The primary anti-cancer effects of pulrodemstat are driven by its ability to modulate the expression of key genes involved in cancer progression:
-
Reactivation of Tumor Suppressor Genes: Increased H3K4 methylation at the promoters of tumor suppressor genes creates a more "open" chromatin state, facilitating the binding of transcription factors and leading to their re-expression.[5][7]
-
Repression of Oncogenes: Changes in H3K9 methylation can lead to the silencing of genes that promote tumor growth and survival.[5] For instance, in SCLC models, pulrodemstat treatment leads to a robust downregulation of Gastrin-Releasing Peptide (GRP) mRNA levels.[2][3]
Induction of Cellular Differentiation
In hematological malignancies such as AML, LSD1 inhibition by pulrodemstat overcomes the differentiation block, causing leukemic blasts to mature into non-proliferating cells.[1][2] This is often characterized by the upregulation of cell surface differentiation markers like CD11b.[2][3]
Inhibition of Proliferation
In solid tumors like SCLC, the inhibition of LSD1 by pulrodemstat suppresses the expression of key oncogenic drivers, leading to potent antiproliferative effects.[1]
Quantitative Data Presentation
The preclinical activity of pulrodemstat has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (LSD1 Inhibition) | 0.25 nM | Enzymatic Assay | [3] |
| EC50 (CD11b Induction) | 7 nM | THP-1 (AML cell line) | [3] |
| EC50 (Antiproliferative) | 2 nM | Kasumi-1 (AML cell line) | [3] |
| EC50 (Antiproliferative) | 6 nM | H1417 (SCLC cell line) | [3] |
| EC50 (GRP Suppression) | 3 nM | H209 (SCLC cell line) | [3] |
| EC50 (GRP Suppression) | 4 nM | H1417 (SCLC cell line) | [3] |
| Pharmacokinetic Parameter | Value | Conditions | Reference |
| Systemic Clearance | 32.4 mL/min/kg | 5 mg/kg, i.v. administration | [3] |
| Elimination Half-life | 2 h | 5 mg/kg, i.v. administration | [3] |
| Volume of Distribution | 7.5 L/kg | 5 mg/kg, i.v. administration | [3] |
| AUC0-24h | 1.8 µM·h | 5 mg/kg, oral administration | [3] |
| Cmax | 0.36 µM | 5 mg/kg, oral administration | [3] |
| Oral Bioavailability | 32% | 5 mg/kg | [3] |
| Tumor Growth Inhibition | 78% | 5 mg/kg, daily oral administration for 30 days in patient-derived SCLC xenograft models | [3] |
Experimental Protocols
LSD1 Enzymatic Inhibition Assay
-
Principle: This assay quantifies the ability of pulrodemstat to inhibit the demethylase activity of purified LSD1 enzyme. A common method utilizes a peroxidase-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced during the demethylation process.[5]
-
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2) in an appropriate assay buffer.
-
Pulrodemstat is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the FAD cofactor.
-
The rate of H₂O₂ production is measured over time using a fluorescent or colorimetric substrate for horseradish peroxidase.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
-
Principle: This assay measures the effect of pulrodemstat on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., Kasumi-1, H1417) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of pulrodemstat or vehicle control for a defined period (e.g., 12 days for H1417 cells).[3]
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
EC50 values are determined from the dose-response curves.
-
Gene Expression Analysis (qRT-PCR)
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the relative changes in mRNA expression of target genes (e.g., GRP in SCLC cells) following treatment with pulrodemstat.[5]
-
Methodology:
-
Cancer cells are treated with pulrodemstat or a vehicle control for a specific duration.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5]
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
The relative expression of the target gene is normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Pulrodemstat inhibits LSD1, leading to increased H3K4me2 and H3K9me2, which in turn modulates gene expression to promote cell differentiation and inhibit proliferation.
Caption: Experimental workflow for determining the IC50 of pulrodemstat in an LSD1 enzymatic inhibition assay.
Caption: Workflow for analyzing changes in gene expression using qRT-PCR after pulrodemstat treatment.
Conclusion
Pulrodemstat besilate represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its potent and reversible inhibition of LSD1 leads to a cascade of events, including the reprogramming of histone methylation marks, modulation of oncogenic and tumor-suppressive gene expression, and ultimately, the induction of cell differentiation and inhibition of proliferation. The data presented in this guide underscore the well-characterized mechanism of action of pulrodemstat and provide a foundation for further research and clinical development in the treatment of various malignancies. The favorable safety profile observed in clinical studies, potentially attributable to its reversible mechanism, further supports its exploration as a novel cancer therapeutic.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
